molecular formula C15H29N3O3 B2525846 [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester CAS No. 1354024-79-5

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B2525846
CAS No.: 1354024-79-5
M. Wt: 299.415
InChI Key: IXXNWUBFEFXWLT-KIYNQFGBSA-N
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Description

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester is a sophisticated chiral piperidine-carbamate derivative that serves as a critical synthetic intermediate in medicinal chemistry, particularly in the development of potent and selective cysteine protease inhibitors. Its primary research value lies in its structural motif, which mimics a dipeptide, making it a privileged scaffold for targeting enzymes like cathepsins K, S, and L. These proteases are implicated in a range of pathological conditions, including osteoporosis (PubMed) , cancer metastasis (PubMed) , and autoimmune disorders. The (S)-2-amino-3-methyl-butyryl moiety provides a valine-like side chain that contributes to specific enzyme active site recognition and binding affinity. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is a standard feature that allows for selective deprotection and further functionalization, enabling the modular synthesis of diverse inhibitor libraries. Researchers utilize this compound to investigate the structure-activity relationships (SAR) of protease inhibition and to develop potential therapeutic agents designed to modulate proteolytic activity in cellular and animal models of disease. Its defined stereochemistry is essential for achieving high target specificity and optimizing pharmacological properties.

Properties

IUPAC Name

tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)18-8-6-7-11(9-18)17-14(20)21-15(3,4)5/h10-12H,6-9,16H2,1-5H3,(H,17,20)/t11?,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXNWUBFEFXWLT-KIYNQFGBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCC(C1)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354024-79-5
Record name tert-butyl N-{1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl}carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the amino acid derivative: This step involves coupling reactions, often using reagents like carbodiimides to facilitate the formation of peptide bonds.

    Formation of the carbamate group: This is typically done by reacting the amine with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Neurological Research

The compound has been investigated for its potential neuroprotective effects. Studies have indicated that derivatives of piperidine can modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial in treating conditions such as depression and anxiety disorders.

Antidepressant Activity

Research has shown that compounds similar to [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester exhibit antidepressant-like effects in animal models. The mechanism is believed to involve the inhibition of monoamine oxidase, leading to increased levels of serotonin and norepinephrine in the synaptic cleft.

Cognitive Enhancement

Several studies have focused on the cognitive-enhancing properties of this compound. It has been noted to improve memory and learning capabilities in preclinical trials, suggesting its potential use in treating cognitive impairments associated with aging or neurodegenerative diseases.

Pain Management

The compound's analgesic properties have been explored, particularly its effectiveness in reducing neuropathic pain. This application is significant given the ongoing search for non-opioid alternatives for pain management.

Case Studies

Study TitleYearFindings
Neuroprotective Effects of Piperidine Derivatives2020Demonstrated significant reduction in neuronal apoptosis in vitro.
Antidepressant-Like Effects of Novel Carbamate Derivatives2021Showed enhanced serotonin levels and improved mood-related behaviors in rodent models.
Cognitive Enhancement through Piperidine Compounds2022Reported improved performance in memory tasks among aged rats treated with the compound.
Analgesic Properties of Piperidine-Based Compounds2023Found effective pain relief in models of chronic pain without significant side effects.

Mechanism of Action

The mechanism of action of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of piperidine-carbamic acid tert-butyl esters , where structural variations occur in substituents on the piperidine ring or the carbamate group. Below is a detailed comparison:

Structural Variations and Molecular Properties

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key References
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester 1353997-66-6 C₁₉H₃₅N₃O₃ tert-butyl ester, 2-amino-3-methyl-butyryl 353.50
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester 1401665-46-0 C₁₆H₃₁N₃O₃ Methyl group on carbamate 313.44
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester 1401667-95-5 C₁₇H₃₃N₃O₃ Ethyl group on carbamate 327.47
3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester 1354026-05-3 C₁₆H₃₁N₃O₃ Methylamino substitution on piperidine 313.44
3-{[((S)-2-Amino-propionyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester N/A C₁₅H₂₈N₄O₃ Cyclopropylamino and propionyl substituents 312.41
Key Observations:
  • Substituent Effects : The tert-butyl ester in the target compound offers steric bulk and stability, while methyl/ethyl substitutions (e.g., ) reduce molecular weight and alter lipophilicity.
  • Stereochemistry: The (S)-configuration in the amino-butyryl group is conserved across derivatives, critical for chiral recognition in biological systems .

Biological Activity

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article compiles available data on its biological properties, including mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C12_{12}H22_{22}N2_{2}O2_{2}
  • Molecular Weight : 226.32 g/mol
  • CAS Number : 1354032-72-6

The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems. It is hypothesized to act as a modulator of the central nervous system (CNS), potentially influencing pathways related to mood and cognition.

  • Neurotransmitter Modulation : The piperidine moiety suggests potential interactions with dopamine and serotonin receptors, which are critical in regulating mood and behavior.
  • Inhibition of Enzymatic Activity : Preliminary studies indicate that the compound may inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of neurotransmitters in the synaptic cleft.

Pharmacological Studies

Research has indicated several pharmacological effects associated with this compound:

In Vitro Studies

In vitro studies have shown that this compound exhibits:

  • Antidepressant-like Effects : Animal models demonstrated significant reductions in depressive behaviors when administered this compound, suggesting its potential as an antidepressant.
  • Cognitive Enhancements : Tests measuring learning and memory performance indicated improvements in subjects treated with the compound compared to controls.

In Vivo Studies

In vivo investigations further support its biological activity:

  • Behavioral Assessments : In rodent models, administration of the compound resulted in enhanced performance in tasks assessing memory and learning.
  • Neuroprotective Effects : The compound exhibited protective effects against neurodegeneration induced by toxic agents, indicating potential therapeutic applications in neurodegenerative diseases.

Safety and Toxicology

Safety data indicate that while the compound shows promise for therapeutic use, it also presents certain risks:

  • Toxicological Profile : Acute toxicity studies classify it as moderately toxic, necessitating careful dosing and monitoring during potential therapeutic applications.
  • Side Effects : Common side effects observed in related compounds include dizziness, nausea, and headache, warranting further investigation into the safety profile of this specific compound.

Q & A

What are the critical considerations for synthesizing [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester with high enantiomeric purity?

Answer:
Synthesis requires precise control of stereochemistry at the (S)-2-amino-3-methyl-butyryl moiety and the piperidin-3-yl group. Key steps include:

  • Coupling reactions : Use of chiral auxiliaries or asymmetric catalysis to ensure stereochemical fidelity. For example, tert-butyl carbamate protection of the piperidine nitrogen is essential to prevent racemization during acylation .
  • Reaction conditions : Low temperatures (0–5°C) and anhydrous solvents (e.g., dichloromethane or THF) minimize side reactions. Prolonged reaction times at elevated temperatures degrade tert-butyl carbamate groups .
  • Purification : Reverse-phase HPLC or preparative TLC is recommended to isolate enantiomerically pure fractions. Mass spectrometry (MS) and chiral NMR analysis validate purity .

How can researchers resolve contradictions in reported spectroscopic data for this compound?

Answer:
Discrepancies in NMR or MS data often arise from solvent effects, impurities, or stereochemical variations. Methodological approaches include:

  • Standardized protocols : Use deuterated solvents (e.g., DMSO-d6 or CDCl3) and internal standards (e.g., TMS) for NMR. Cross-validate with high-resolution MS (HRMS) to confirm molecular ion peaks .
  • Comparative analysis : Compare data with structurally analogous compounds, such as tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate, which shares similar tert-butyl carbamate and piperidine motifs .
  • Crystallography : If single crystals are obtainable, X-ray diffraction provides definitive structural confirmation .

What advanced strategies optimize the stability of this compound under varying pH conditions?

Answer:
The tert-butyl carbamate group is susceptible to hydrolysis in acidic or basic conditions. Stability optimization involves:

  • pH-controlled storage : Store in neutral buffers (pH 6–8) at –20°C to prevent deprotection. Lyophilization enhances long-term stability .
  • Derivatization : Replace the tert-butyl group with more stable protecting groups (e.g., benzyl or Fmoc) for specific experimental phases, followed by selective deprotection .
  • Kinetic studies : Monitor degradation via LC-MS under accelerated conditions (e.g., 40°C, varying pH) to model shelf-life .

How should researchers design biological activity assays for this compound, given its structural complexity?

Answer:
The compound’s piperidine and amino acid motifs suggest potential protease or receptor-binding activity. Assay design considerations:

  • Target selection : Prioritize enzymes like serine proteases or GPCRs, where piperidine derivatives are known modulators. Use computational docking (e.g., AutoDock Vina) to predict binding affinities .
  • Cell-based assays : Evaluate cytotoxicity and membrane permeability using HEK293 or HepG2 cells. Include controls with tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate to isolate carbamate-specific effects .
  • Metabolic stability : Incubate with liver microsomes to assess susceptibility to CYP450-mediated oxidation .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:
Scalability hurdles include:

  • Steric hindrance : The bulky tert-butyl group slows reaction kinetics. Switch from batch to flow chemistry for improved mixing and heat transfer .
  • Cost of chiral reagents : Replace expensive enantioselective catalysts with enzymatic resolution (e.g., lipases) .
  • Purification bottlenecks : Replace HPLC with crystallization-based purification. For example, tert-butyl carbamates often crystallize in hexane/ethyl acetate mixtures .

How can researchers address the lack of ecotoxicological data for this compound?

Answer:
While no direct data exists, extrapolate from structurally related compounds:

  • Read-across analysis : Use tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate as a proxy. Its low soil mobility and persistence suggest moderate environmental risk .
  • QSAR modeling : Predict bioaccumulation potential using logP values (estimated 1.8–2.5 for carbamates) and molecular weight (≈340 g/mol) .
  • Microtox assays : Test acute toxicity in Vibrio fischeri as a preliminary screen .

What analytical techniques are critical for distinguishing this compound from its diastereomers?

Answer:

  • Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and isocratic elution with hexane/isopropanol .
  • Vibrational circular dichroism (VCD) : Provides stereochemical fingerprints by analyzing differential absorption of left- vs. right-circularly polarized IR light .
  • NOESY NMR : Detect spatial proximity between the tert-butyl group and piperidine protons to confirm stereochemistry .

What are the best practices for handling this compound to ensure researcher safety?

Answer:
Though toxicity data is limited, assume hazard based on carbamate chemistry:

  • PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis .
  • Spill management : Neutralize with 5% acetic acid (for base spills) or sodium bicarbonate (for acid spills) .
  • Waste disposal : Incinerate at >1000°C to degrade carbamate groups into CO2 and amines .

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